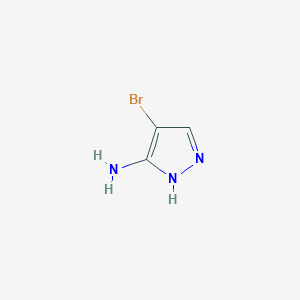

3-Amino-4-bromopyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELYMZVJDKSMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167782 | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16461-94-2 | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016461942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-bromopyrazole: Synthesis, Properties, and Applications

Introduction: The Pyrazole Scaffold and the Strategic Importance of 3-Amino-4-bromopyrazole

The pyrazole moiety, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of therapeutic agents targeting a wide array of biological pathways. Pyrazole-containing compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile, making compounds like this compound invaluable building blocks for drug discovery and development.[1]

This compound (also known as 4-Bromo-1H-pyrazol-3-amine) is a bifunctional reagent of significant interest. The amino group at the C3 position and the bromine atom at the C4 position offer orthogonal reactive handles for a variety of chemical transformations. This dual functionality enables its use as a versatile synthon in the construction of complex molecular architectures, particularly fused heterocyclic systems like pyrazolopyrimidines, which are prominent in kinase inhibitor design.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. The presence of both a hydrogen-bond donating amino group and a hydrogen-bond accepting pyrazole core, combined with the electron-withdrawing bromine atom, dictates its chemical behavior and physical properties.

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16461-94-2 | [1] |

| Molecular Formula | C₃H₄BrN₃ | [1] |

| Molecular Weight | 161.99 g/mol | [1] |

| Appearance | White to light gray or pale brown crystalline powder | [4][5] |

| Melting Point | 135 - 140 °C | [1] |

| SMILES | NC1=C(Br)C=NN1 | [4] |

| InChI Key | OELYMZVJDKSMOJ-UHFFFAOYSA-N | [4][6] |

| Purity | Typically ≥97% | [4] |

Synthesis and Purification: A Validated Experimental Protocol

The most common and reliable synthesis of this compound involves the direct bromination of the commercially available starting material, 3-aminopyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophiles, leading to regioselective bromination.

Causality in Experimental Design:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. Unlike liquid bromine (Br₂), NBS is a solid that is safer and easier to handle. It provides a source of electrophilic bromine (Br+) under the reaction conditions.

-

Solvent Selection: Acetonitrile (CH₃CN) is an ideal solvent for this reaction. It is relatively polar, effectively dissolves the 3-aminopyrazole starting material, and is inert to the reaction conditions, preventing unwanted side reactions.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and minimize the formation of potential byproducts, such as dibrominated species. Allowing the reaction to warm to room temperature ensures the completion of the synthesis.

-

Work-up and Purification: The work-up procedure is designed to efficiently remove the succinimide byproduct and any unreacted starting materials. Recrystallization is a robust method for purifying the final product to a high degree, which is crucial for subsequent applications in multi-step syntheses.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of 3-aminopyrazole).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the complete addition of NBS, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Add water to the residue and stir for 30 minutes. The product will precipitate out of the aqueous solution.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture.

Caption: Workflow for the Synthesis of this compound.

Spectral Characterization

Confirming the structure and purity of the synthesized this compound is essential. The following spectral data are characteristic of the compound.

-

¹H NMR (Proton NMR): In a typical deuterated solvent like DMSO-d₆, the spectrum is expected to show a singlet for the C5-H proton, typically in the range of 7.5-8.0 ppm. The protons of the amino group (-NH₂) will appear as a broad singlet, and the pyrazole N-H proton will also be a broad singlet, with chemical shifts that can vary depending on concentration and solvent.[6][7]

-

¹³C NMR (Carbon NMR): The spectrum will show three distinct signals for the pyrazole ring carbons. The carbon bearing the bromine (C4) will be shifted upfield due to the heavy atom effect. The carbon attached to the amino group (C3) and the C5 carbon will appear at characteristic chemical shifts for aminopyrazole systems.

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will show a characteristic molecular ion peak (M⁺) and a corresponding M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to N-H stretching of the primary amine and the pyrazole ring (typically 3200-3400 cm⁻¹), and C=N and C=C stretching vibrations within the pyrazole ring (1500-1650 cm⁻¹).

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

Reactions at the Bromine (C4) Position: C-C and C-N Bond Formation

The bromine atom at the C4 position is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a critical strategy in library synthesis for drug discovery.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for forming a new carbon-carbon bond by coupling the bromopyrazole with an aryl or heteroaryl boronic acid. This is a robust method for synthesizing 4-aryl-3-aminopyrazoles.[8] To prevent side reactions like debromination, it is often advantageous to first protect the pyrazole nitrogen.[2][8]

-

Sonogashira Coupling: The bromine can be coupled with terminal alkynes using a palladium/copper co-catalyst system to introduce alkynyl moieties at the C4 position.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, coupling the bromopyrazole with various amines to generate 4-amino-substituted pyrazole derivatives.

Reactions at the Nitrogen Atoms (N1 and Amino Group)

-

N-Arylation/N-Alkylation: The pyrazole ring's N1-H is nucleophilic and can be functionalized through reactions like the Ullmann condensation (copper-catalyzed) or Buchwald-Hartwig amination (palladium-catalyzed) with aryl halides.[4] Alkylation at this position is also readily achieved.

-

Condensation Reactions: The C3-amino group is a potent nucleophile and can participate in condensation reactions with 1,3-dielectrophiles (e.g., β-diketones, β-ketoesters) to form fused pyrazolo[1,5-a]pyrimidine systems. This is a cornerstone reaction for the synthesis of many kinase inhibitors.

Caption: Key Reaction Pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a highly sought-after intermediate in pharmaceutical research. Its primary application lies in the synthesis of kinase inhibitors, a major class of cancer therapeutics. The pyrazole core often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases.

-

Kinase Inhibitors: The condensation of this compound derivatives with appropriate electrophiles is a common strategy to build the core structures of inhibitors for kinases such as CDKs, Aurora kinases, and others.[3] The bromine at the C4 position can be used in a late-stage Suzuki coupling to introduce diversity and optimize potency and selectivity.

-

Agrochemicals: This compound is also utilized in the development of novel agrochemicals, including advanced herbicides and fungicides, contributing to effective crop protection.[2]

-

Materials Science: The unique electronic properties of the functionalized pyrazole ring have led to its use in creating novel materials with enhanced thermal stability and other specific characteristics.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-4-bromo-1H-pyrazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound(16461-94-2) 1H NMR [m.chemicalbook.com]

- 4. 3-Aminopyrazole(1820-80-0) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - 4-bromo-1-(4-methylbenzyl)-1h-pyrazol-3-amine (C11H12BrN3) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - 4-bromo-1-methyl-1h-pyrazol-3-amine (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

3-Amino-4-bromopyrazole (CAS 16461-94-2): A Comprehensive Technical Guide for Advanced Research and Development

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Amino-4-bromopyrazole (CAS: 16461-94-2), a critical heterocyclic building block for researchers, scientists, and professionals in drug development. This document elucidates the compound's synthesis, physicochemical properties, key chemical reactions, and significant applications, particularly in medicinal chemistry. By focusing on the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for harnessing the full synthetic potential of this versatile molecule.

Introduction: The Strategic Importance of this compound

This compound is a key heterocyclic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms, an amino group, and a bromine atom.[1] This unique arrangement of functional groups makes it an exceptionally versatile building block in organic synthesis. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous commercial drugs due to its wide spectrum of biological activities.[1][2]

The strategic value of this compound lies in its dual reactivity. The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions.[3] Simultaneously, the amino group at the 3-position provides a nucleophilic site for a range of functionalization reactions, such as acylation and alkylation. This orthogonal reactivity allows for the systematic and controlled construction of complex molecular architectures, a crucial advantage in the iterative process of drug discovery and lead optimization.[4][5]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is essential for its effective use in research, informing everything from solvent selection and reaction monitoring to purification and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16461-94-2 | [4][6] |

| Molecular Formula | C₃H₄BrN₃ | [4] |

| Molecular Weight | 161.99 g/mol | [4][7] |

| Appearance | White to light gray or pale brown crystalline powder | [4][6][8][9] |

| Melting Point | 135-140 °C | [4] |

| Purity | ≥95-98% | [4][8] |

| Solubility | Soluble in DMSO and water | [10][11] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation and purity assessment.[12]

-

Mass Spectrometry (MS): The mass spectrum provides confirmation of the molecular weight and elemental composition.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, such as N-H stretches from the amino group and C=C/C=N stretches from the pyrazole ring.[13]

Synthesis & Purification Methodologies

The most prevalent and reliable synthesis of this compound involves the direct bromination of 3-aminopyrazole. The choice of brominating agent is critical for achieving high yield and regioselectivity.

Recommended Synthesis Protocol: Electrophilic Bromination

Rationale: This protocol utilizes an electrophilic bromine source to selectively install a bromine atom at the electron-rich C4 position of the 3-aminopyrazole ring. The reaction is typically performed in a suitable organic solvent. While various brominating agents like elemental bromine or N-bromosuccinimide (NBS) can be used, NBS is often preferred for its ease of handling as a solid and for providing a more controlled reaction.[3]

Experimental Workflow Diagram:

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 16461-94-2 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 3-Amino-4-bromo-1H-pyrazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. targetmol.com [targetmol.com]

- 11. This compound [srdpharma.com]

- 12. This compound(16461-94-2) 1H NMR [m.chemicalbook.com]

- 13. This compound [webbook.nist.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Amino-4-bromopyrazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-4-bromopyrazole (CAS No: 16461-94-2), a pivotal heterocyclic building block.[1][2] Esteemed for its role in the development of novel pharmaceutical agents and advanced agrochemicals, this document outlines a robust synthetic protocol via electrophilic bromination of 3-aminopyrazole.[3][4] Furthermore, it details a systematic characterization workflow, employing a suite of analytical techniques including NMR, IR, and Mass Spectrometry to validate product identity and purity. This guide is intended for researchers and professionals in drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyrazole derivative of significant interest in medicinal and materials chemistry. Its structure, featuring an amino group and a bromine atom on the pyrazole core, provides two reactive handles for further chemical modification. This dual functionality makes it an exceptionally versatile intermediate for constructing more complex molecular architectures.[3]

In the pharmaceutical sector, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The specific functionalization of this compound allows it to serve as a key precursor in the synthesis of compounds targeting a range of therapeutic areas, including anti-inflammatory and anti-cancer agents.[3][4] In agricultural science, it is integral to the formulation of next-generation herbicides and fungicides, contributing to enhanced crop protection.[3] Given its broad applicability, a reliable and well-characterized supply of this intermediate is paramount. This guide provides the scientific community with a detailed framework for its synthesis and quality control.

Synthesis via Electrophilic Bromination

The most direct and common route to this compound is the regioselective electrophilic bromination of the commercially available starting material, 3-aminopyrazole.

Mechanistic Rationale and Strategy

The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The amino group at the 3-position is a potent activating group, directing incoming electrophiles to the ortho (4-position) and para (5-position) carbons. The 4-position is sterically more accessible and electronically favored, making it the primary site of substitution.

Causality Behind Reagent Choice: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred brominating agent for heterocyclic systems.[5][6] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine (Br+) under neutral or slightly acidic conditions, and its use often leads to higher regioselectivity and cleaner reactions with fewer side products, such as over-bromination.[7] Acetonitrile is selected as the solvent for its ability to dissolve the starting material and its relative inertness under the reaction conditions.[8]

Synthetic Pathway Diagram

Caption: Electrophilic bromination of 3-aminopyrazole using NBS.

Detailed Experimental Protocol

Materials and Reagents:

-

3-Aminopyrazole (≥98% purity)

-

N-Bromosuccinimide (NBS) (≥98% purity, recrystallized if colored)[7]

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-aminopyrazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of aminopyrazole).

-

Cooling: Cool the resulting solution to 0°C using an ice bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

-

Addition of NBS: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 30 minutes. [Expert Insight: Portion-wise addition is critical to maintain temperature control. The reaction is exothermic, and uncontrolled temperature spikes can lead to the formation of undesired dibrominated byproducts.]

-

Reaction: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the 3-aminopyrazole spot indicates reaction completion.

-

Work-up: a. Quench the reaction by adding deionized water. b. Remove the acetonitrile under reduced pressure using a rotary evaporator. c. Add dichloromethane (DCM) to the remaining aqueous residue and transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any acid) and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically a grey or pale brown solid, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford this compound as a white to light orange crystalline solid.[9][10]

Comprehensive Characterization

Thorough characterization is essential to confirm the structural integrity and purity of the synthesized this compound.

Characterization Workflow

Caption: Systematic workflow for the characterization of the final product.

Physicochemical Properties

The fundamental properties of the synthesized compound should align with established data.

| Property | Value | Reference(s) |

| CAS Number | 16461-94-2 | [1] |

| Molecular Formula | C₃H₄BrN₃ | [1][2] |

| Molecular Weight | 161.99 g/mol | [1][2] |

| Appearance | White to light orange crystalline solid | [9][10] |

| Melting Point | 133 - 140 °C | [3][10] |

| Purity | ≥98% (by GC or Titration) | [3][9] |

Spectroscopic Analysis

3.3.1. ¹H NMR Spectroscopy

-

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, confirming the connectivity and structure.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Expected Spectrum (in DMSO-d₆):

-

~7.5 ppm (s, 1H): A singlet corresponding to the proton at the C5 position of the pyrazole ring.

-

~5.5 ppm (br s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂) group.

-

~12.0 ppm (br s, 1H): A very broad singlet for the N-H proton of the pyrazole ring. The chemical shift of N-H protons can be highly variable.

-

3.3.2. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, identifying the functional groups present.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.

-

Expected Characteristic Absorptions:

-

3400-3200 cm⁻¹: Two distinct bands (symmetric and asymmetric stretching) characteristic of the N-H bonds in the primary amine group.

-

3100-3000 cm⁻¹: C-H stretching for the aromatic proton on the pyrazole ring.

-

~1640 cm⁻¹: N-H scissoring (bending) vibration of the amine group.

-

~1550-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole ring.

-

3.3.3. Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the exact molecular weight and elemental composition.

-

Expected Spectrum (EI or ESI+):

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z ≈ 161 and m/z ≈ 163 . This isotopic signature is definitive for a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

The predicted m/z for the [M+H]⁺ adduct is 161.96614.[11]

-

Safety and Handling

As a matter of laboratory best practice, this synthesis should be conducted inside a chemical fume hood.

-

3-Aminopyrazole (Starting Material): Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation and an allergic skin reaction.

-

N-Bromosuccinimide (Reagent): Corrosive. Causes severe skin burns and eye damage. A strong oxidizing agent.

-

This compound (Product): May cause skin, eye, and respiratory irritation. The toxicological properties have not been thoroughly investigated.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), at all times.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound via the electrophilic bromination of 3-aminopyrazole with N-Bromosuccinimide. The causality-driven protocol and comprehensive characterization workflow provide researchers with a self-validating system to produce and verify this high-value chemical intermediate. The successful synthesis and confirmation of this compound's identity and purity are critical first steps for its application in the complex, multi-step syntheses prevalent in modern pharmaceutical and agrochemical research.[3]

References

- 1. scbt.com [scbt.com]

- 2. CAS 16461-94-2 | this compound - Synblock [synblock.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. scielo.org.mx [scielo.org.mx]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound [srdpharma.com]

- 11. PubChemLite - this compound (C3H4BrN3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-bromopyrazole

Introduction: The Significance of 3-Amino-4-bromopyrazole in Modern Research

This compound, a substituted pyrazole derivative, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structural motif is a key building block in the synthesis of a wide array of bioactive molecules, including those with potential therapeutic applications.[3][4] The presence of amino and bromo functional groups on the pyrazole ring provides versatile handles for further chemical modifications, making it a valuable precursor for the development of novel compounds with tailored properties. A thorough spectroscopic characterization is therefore essential to confirm its identity, purity, and structural integrity, which are critical parameters for its application in research and development.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not only the spectral data but also insights into the experimental methodologies and the interpretation of the observed spectral features.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound, with the chemical formula C₃H₄BrN₃ and a molecular weight of 161.99 g/mol , forms the basis for the interpretation of its spectroscopic data.[5][6][7][8] The key structural features to consider are the pyrazole ring, the amino group at position 3, and the bromine atom at position 4. The tautomeric nature of the pyrazole ring, where the proton on the nitrogen can exist in equilibrium between the N1 and N2 positions, can also influence the spectroscopic output, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the amino group and the proton on the pyrazole ring. The chemical shifts and multiplicities of these signals provide valuable information about the electronic environment and connectivity of the protons.

Experimental Protocol: ¹H NMR Spectroscopy

A generalized protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable NH and NH₂ protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum at a standard temperature, typically 298 K.

-

Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

-

Set a spectral width of approximately 10-15 ppm and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹H NMR Data and Interpretation

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C5-H | ~7.5 - 8.0 | Singlet (s) | 1H |

| NH₂ | ~5.0 - 6.0 (broad) | Singlet (s) | 2H |

| N-H | ~12.0 - 13.0 (broad) | Singlet (s) | 1H |

-

C5-H: The single proton on the pyrazole ring is expected to appear as a singlet in the aromatic region.

-

NH₂ and N-H: The protons of the amino group and the pyrazole N-H are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Workflow for NMR Data Acquisition and Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. soc.chim.it [soc.chim.it]

- 5. CAS 16461-94-2 | this compound - Synblock [synblock.com]

- 6. This compound | 16461-94-2 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound [srdpharma.com]

- 9. This compound(16461-94-2) 1H NMR [m.chemicalbook.com]

Molecular weight and formula of 3-Amino-4-bromopyrazole

<An In-depth Technical Guide to 3-Amino-4-bromopyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical properties, including molecular weight and formula, and explore its applications as a versatile building block in the development of novel therapeutic agents. This document will further detail its synthesis, reactivity, and crucial safety and handling protocols, offering valuable insights for researchers and professionals in the field.

Core Molecular and Physical Properties

This compound, also known by its synonym 4-Bromo-1H-pyrazol-3-amine, is a pyrazole derivative with the CAS Number 16461-94-2.[1][2][3] Its chemical structure is characterized by a five-membered pyrazole ring substituted with an amino group at the 3-position and a bromine atom at the 4-position.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₄BrN₃ | [1][2][3][4] |

| Molecular Weight | 161.99 g/mol | [1][2][3][4] |

| Appearance | White to light gray or pale brown crystalline powder | [1][2][5] |

| Melting Point | 135-140 °C | [1] |

| Purity | ≥95-98% (typically analyzed by GC or titration) | [1][2][5] |

| SMILES | Nc1c(Br)cn[nH]1 | [2][5] |

| InChI Key | OELYMZVJDKSMOJ-UHFFFAOYSA-N | [2][5] |

Synthesis and Reactivity: A Medicinal Chemist's Perspective

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[6][7] this compound serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules.[1][8]

Synthetic Considerations

While specific, detailed synthetic procedures for this compound are often proprietary or found within patent literature, a general understanding of its synthesis can be inferred from related reactions. A plausible synthetic route involves the diazotization of a substituted aminophenol followed by bromination and subsequent reduction, although this method can present challenges with waste management and product yield.[9]

Reactivity and Utility in Drug Design

The chemical reactivity of this compound is dictated by the interplay of the amino and bromo substituents on the pyrazole ring. The amino group can act as a nucleophile, while the bromine atom is susceptible to displacement or can participate in cross-coupling reactions. This dual functionality makes it a valuable synthon for creating diverse chemical libraries for drug screening.

The pyrazole core itself is a key pharmacophore in many kinase inhibitors.[10] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for instance, is found in the aurora kinase inhibitor tozasertib.[10] The amino group of this compound can be readily derivatized to introduce various side chains, allowing for the fine-tuning of a compound's binding affinity and selectivity for a target protein.

Applications in Drug Discovery and Beyond

The unique structural features of this compound make it a valuable building block in several areas of research and development.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1] The aminopyrazole scaffold is recognized for its ability to serve as a framework for ligands that target enzymes such as p38 MAPK and various kinases, which are implicated in inflammatory and oncogenic signaling pathways.[6]

Agrochemical Research

Beyond its applications in medicine, this compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides.[1][11] Its structural motifs can be incorporated into molecules designed to protect crops and improve agricultural yields.

Material Science

The compound also finds applications in material science for creating novel materials with enhanced thermal stability and environmental resistance.[1]

Spectroscopic Characterization

A comprehensive analysis of this compound's spectroscopic data is essential for its unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. While specific spectral data can vary slightly depending on the solvent and instrument, general characteristics can be described. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyrazole ring and the amino group.[12] Similarly, the ¹³C NMR spectrum would display distinct signals for the three carbon atoms of the pyrazole ring.[13]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include those associated with the N-H stretching of the amino group and the C=C and C-N bonds of the pyrazole ring.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is classified as an irritant, causing skin, eye, and respiratory irritation. It is also harmful if swallowed. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound.[14][15][16]

Personal Protective Equipment (PPE)

Appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[14][15] Work should be conducted in a well-ventilated area, and a NIOSH-approved respirator may be necessary for certain operations.[14]

Handling and Storage

Avoid the formation of dust and aerosols during handling.[15][16] The compound should be stored in a tightly sealed container in a dry, well-ventilated place.[4][15]

Experimental Workflow: A Conceptual Overview

The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery context.

Caption: Conceptual workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for researchers in medicinal chemistry and related fields. Its unique combination of functional groups on a biologically relevant pyrazole scaffold provides a powerful platform for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. CAS 16461-94-2 | this compound - Synblock [synblock.com]

- 5. 3-Amino-4-bromo-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 16461-94-2 [chemicalbook.com]

- 9. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound(16461-94-2) 1H NMR [m.chemicalbook.com]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. capotchem.cn [capotchem.cn]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

The Pyrazole Core: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a quintessential example of such a structure.[1] Its remarkable versatility and capacity for diverse chemical modifications have made it an indispensable building block in the development of drugs targeting a wide array of diseases.[2] This guide provides a comprehensive exploration of the discovery and history of substituted pyrazoles, tracing their evolution from a laboratory curiosity to a cornerstone of modern pharmacology. We will delve into the foundational synthetic methodologies, the mechanistic intricacies that govern their formation, and the scientific rationale that propelled their journey into the clinic.

The Dawn of Pyrazole Chemistry: Knorr's Foundational Synthesis

The history of pyrazoles is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating the reactions of ethyl acetoacetate, Knorr serendipitously discovered that its condensation with phenylhydrazine did not yield the expected product, but rather a novel heterocyclic compound he named "pyrazole."[3][4] This seminal reaction, now universally known as the Knorr pyrazole synthesis, became the first and most fundamental method for constructing the pyrazole ring.[5][6]

The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions.[7][8] The reaction proceeds through a series of imine formation and intramolecular cyclization steps, ultimately leading to the formation of the aromatic pyrazole ring with the loss of two water molecules.[6][9]

Causality Behind the Experimental Choice:

The choice of a 1,3-dicarbonyl compound and a hydrazine as starting materials is a direct consequence of their complementary reactivity. The two carbonyl groups of the dicarbonyl compound provide two electrophilic centers, while the two nitrogen atoms of the hydrazine act as a dinucleophile. This "A-B + C-D" type condensation strategy allows for the efficient and direct construction of the five-membered heterocyclic ring. The stability of the resulting aromatic pyrazole ring provides a strong thermodynamic driving force for the reaction.

Experimental Protocol: A Classic Knorr Pyrazole Synthesis

The following protocol outlines a representative synthesis of a substituted pyrazole based on the Knorr methodology.

Synthesis of 1-phenyl-3-methyl-5-pyrazolone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1-phenyl-3-methyl-5-pyrazolone.

The Evolution of Synthetic Strategies: Beyond Knorr

While the Knorr synthesis remains a cornerstone of pyrazole chemistry, the need for greater control over regioselectivity and the desire to access a wider diversity of substituted pyrazoles spurred the development of new synthetic methodologies.

1,3-Dipolar Cycloadditions: A Regioselective Approach

A significant advancement in pyrazole synthesis came with the application of 1,3-dipolar cycloaddition reactions.[10] This powerful method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.[10][11] This [3+2] cycloaddition approach offers excellent control over the regiochemistry of the resulting pyrazole, a challenge often encountered in the Knorr synthesis with unsymmetrical 1,3-dicarbonyls.[12]

For instance, the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne yields a fully substituted pyrazole in a highly regioselective manner.

Multi-Component Reactions: Efficiency and Diversity

In the quest for more efficient and atom-economical synthetic routes, multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of substituted pyrazoles, often combining the principles of condensation and cycloaddition reactions.[11]

The Rise of Pyrazoles in Medicine: A Tale of Rational Design

The pharmacological potential of the pyrazole scaffold was recognized early in its history, with the development of the analgesic and antipyretic drug antipyrine, a derivative of pyrazolone, shortly after Knorr's initial discovery.[9] However, it was the discovery of the two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s that truly propelled substituted pyrazoles into the pharmaceutical spotlight.[13]

COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[14] This discovery provided a clear rationale for designing selective COX-2 inhibitors that could provide anti-inflammatory and analgesic effects without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

Celecoxib: A Landmark in Selective COX-2 Inhibition

A team at Searle (later Pfizer) led by John Talley embarked on a rational drug design program to develop a selective COX-2 inhibitor.[15] Their efforts culminated in the discovery of celecoxib (Celebrex®), a 1,5-diarylpyrazole.[13] The structure-activity relationship (SAR) studies revealed that the 1,5-diaryl substitution pattern was crucial for COX-2 selectivity. The sulfonamide group on one of the aryl rings was found to be a key pharmacophore, interacting with a specific side pocket in the COX-2 enzyme that is absent in COX-1.[15]

The synthesis of celecoxib often employs a modified Knorr synthesis, reacting a substituted 1,3-diketone with a hydrazine bearing the critical sulfonamide moiety.[16]

Visualizing the Synthesis: Key Pathways and Workflows

Caption: The Knorr Pyrazole Synthesis Workflow.

Caption: The Logic Flow of Celecoxib's Discovery.

The Modern Landscape: A Plethora of Pyrazole-Based Drugs

The success of celecoxib solidified the status of the pyrazole ring as a privileged scaffold in drug discovery. Today, numerous FDA-approved drugs incorporate this versatile heterocycle, targeting a wide range of diseases.[17][18]

| Drug Name (Brand Name) | Therapeutic Area | Key Structural Features |

| Celecoxib (Celebrex®) | Anti-inflammatory | 1,5-Diarylpyrazole with a sulfonamide group[13] |

| Sildenafil (Viagra®) | Erectile Dysfunction | Fused pyrazolo-pyrimidinone core[18] |

| Rimonabant (Acomplia®) | Anti-obesity (withdrawn) | 1,5-Diarylpyrazole[10] |

| Stanozolol | Anabolic Steroid | Fused steroidal pyrazole |

| Fezolamide | Antidepressant | Substituted pyrazole[10] |

| CDPPB | Antipsychotic | Substituted pyrazole[10] |

| Difenamizole | Analgesic | Substituted pyrazole[10] |

| Betazole | H2-receptor agonist | Substituted pyrazole[10] |

This table showcases the remarkable chemical diversity that can be achieved with the pyrazole core, leading to a broad spectrum of pharmacological activities.

Conclusion and Future Directions

The journey of substituted pyrazoles, from Knorr's foundational discovery to their current prominence in medicine, is a testament to the power of both serendipity and rational design in chemical science. The pyrazole core's unique electronic properties, synthetic accessibility, and ability to be tailored for specific biological targets ensure its continued importance in drug discovery. As our understanding of disease biology deepens, we can anticipate that this "privileged scaffold" will continue to be a source of innovative and life-changing therapeutics. Future research will likely focus on the development of novel, more efficient, and sustainable synthetic methodologies, as well as the exploration of new biological targets for pyrazole-based drugs.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. name-reaction.com [name-reaction.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. jk-sci.com [jk-sci.com]

- 8. mdpi.com [mdpi.com]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 15. Celecoxib - Wikipedia [en.wikipedia.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrazole Scaffold: A Privileged Framework in Modern Drug Discovery

A Technical Guide to the Burgeoning Biological Activities of Novel Aminopyrazole Derivatives for Researchers and Drug Development Professionals.

Introduction: The Versatility of the Aminopyrazole Core

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, leading to their successful application in numerous therapeutic areas.[1][3][4] Among these, the aminopyrazole scaffold has emerged as a particularly "privileged" structure, a framework that is repeatedly identified as a potent binder for a variety of biological targets.[5][6] This guide will provide an in-depth exploration of the significant and diverse biological activities of novel aminopyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic efficacy.

I. Anticancer Activity: Targeting the Engines of Malignancy

Aminopyrazole derivatives have shown remarkable promise as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5][7] The aminopyrazole core can form critical hydrogen bond interactions with the hinge region of kinases, a key feature for potent inhibition.[7]

A. Mechanism of Action: Kinase Inhibition

A significant number of aminopyrazole-based compounds function as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[1][7] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[7] For instance, aminopyrazole analogs have been identified as potent and selective inhibitors of CDK2 and CDK5.[7] The nitrogen atoms of the aminopyrazole core interact with the hinge region residues of the kinase, while substituents at other positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[7]

Beyond CDKs, aminopyrazoles have been developed as inhibitors for other crucial kinases in oncology, such as:

-

Aurora Kinases: AT9283, a multitargeted kinase inhibitor with an aminopyrazole core, shows potent inhibition of Aurora kinases.[1]

-

Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a recently approved 5-aminopyrazole, is a reversible BTK inhibitor for treating mantle cell lymphoma.[1][8]

-

Fibroblast Growth Factor Receptors (FGFR): Covalent aminopyrazole inhibitors have been developed to target both wild-type and gatekeeper mutant versions of FGFR2 and 3, overcoming a common resistance mechanism.[9]

The following diagram illustrates the general mechanism of aminopyrazole-based kinase inhibition:

Caption: Aminopyrazole kinase inhibition mechanism.

B. Evaluating Anticancer Activity: In Vitro Assays

A crucial first step in evaluating the anticancer potential of novel aminopyrazole compounds is to assess their cytotoxic and anti-proliferative effects on cancer cell lines.[10][11]

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

-

Compound Treatment: Treat the cells with serial dilutions of the novel aminopyrazole compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.[13]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.[10]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat cancer cells with the aminopyrazole compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[10]

C. Structure-Activity Relationship (SAR) Insights

Systematic modifications of the aminopyrazole scaffold have provided valuable insights into the structure-activity relationships governing their anticancer activity. For instance, in a series of 5-aminopyrazole derivatives, the introduction of different substituents at various positions on the catechol function and the pyrazole core significantly influenced their anti-proliferative and antioxidant properties.[12][14]

II. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties. Aminopyrazole derivatives have emerged as a promising class of compounds in this area.[15][16][17]

A. Spectrum of Activity

Novel aminopyrazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[15][16][18] For example, certain 3-aminopyrazole derivatives have shown high activity against both bacteria and fungi, with inhibition zones greater than 15 mm in well diffusion assays.[1]

B. Evaluating Antimicrobial Activity: In Vitro Susceptibility Testing

Standardized methods are essential for reliably assessing the antimicrobial susceptibility of novel compounds.[19][20]

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Experimental Protocol: Broth Microdilution Assay

-

Compound Preparation: Prepare serial two-fold dilutions of the aminopyrazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard.[21] Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

2. Disk Diffusion Method

The disk diffusion method is a qualitative test that provides a preliminary assessment of a compound's antimicrobial activity.[21]

Experimental Protocol: Disk Diffusion Assay

-

Plate Preparation: Inoculate the surface of an agar plate (e.g., Mueller-Hinton Agar) evenly with a standardized microbial suspension.[21]

-

Disk Application: Impregnate sterile paper disks with a known concentration of the aminopyrazole compound and place them on the agar surface.

-

Incubation: Incubate the plate under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around the disk in millimeters.[20] A larger zone of inhibition indicates greater antimicrobial activity.

The following diagram outlines the workflow for antimicrobial susceptibility testing:

Caption: Antimicrobial susceptibility testing workflow.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.[22][23] Aminopyrazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[8][23][24]

A. Mechanism of Action: COX Inhibition and Beyond

Many aminopyrazole-based compounds exhibit their anti-inflammatory effects by selectively inhibiting COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation.[23][24] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[23]

Beyond COX inhibition, aminopyrazoles can modulate other inflammatory pathways, including:

-

p38 MAPK Inhibition: Certain 5-aminopyrazoles are known to be potent inhibitors of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production.[8][25]

-

Cytokine Modulation: Novel aminopyrazoles can suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.[23][26]

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation, and some aminopyrazoles have been shown to inhibit its activation.[22][26]

B. Evaluating Anti-inflammatory Activity: In Vitro and In Vivo Models

A combination of in vitro and in vivo assays is used to characterize the anti-inflammatory potential of new compounds.[22][26]

1. In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes, allowing for the determination of potency and selectivity.[27]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Prostaglandin Measurement: Incubate for a specific time, then stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC₅₀ values. The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

2. In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[24][28]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Dosing: Administer the aminopyrazole compound or a vehicle control to rodents (e.g., rats or mice) via oral gavage or another appropriate route.

-

Edema Induction: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of one of the hind paws.

-

Paw Volume Measurement: Measure the volume of the injected paw at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Conclusion: The Promising Future of Aminopyrazoles in Therapeutics

The aminopyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. Their synthetic tractability and ability to be tailored to interact with a wide range of biological targets underscore their importance in modern drug discovery. The potent anticancer, antimicrobial, and anti-inflammatory activities highlighted in this guide demonstrate the significant potential of this chemical class. As our understanding of the molecular basis of diseases deepens, the rational design and development of new aminopyrazole derivatives hold the promise of delivering safer and more effective treatments for a multitude of human ailments. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of aminopyrazole-based therapeutics.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. woah.org [woah.org]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. apec.org [apec.org]

- 22. benchchem.com [benchchem.com]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. athmicbiotech.com [athmicbiotech.com]

- 27. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Bromo-1H-pyrazol-3-ylamine: A Guide to Precursor Analysis and Strategic Methodologies

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-1H-pyrazol-3-ylamine is a cornerstone intermediate in medicinal chemistry, valued for its role as a versatile scaffold in the synthesis of high-value pharmaceutical compounds.[1] The pyrazole nucleus is a well-established "privileged structure" known for a wide spectrum of biological activities, and its derivatives are integral to numerous approved drugs, particularly in oncology.[2][3] The strategic placement of an amino group and a bromine atom on the pyrazole ring provides two distinct, reactive handles for subsequent molecular elaboration, enabling its use in the development of targeted therapies like kinase inhibitors.[1][4] This guide provides a comprehensive analysis of the primary synthetic precursors and methodologies for obtaining 4-Bromo-1H-pyrazol-3-ylamine, focusing on the causality behind experimental choices, detailed protocols, and the strategic advantages of different synthetic routes.

The Strategic Importance of 4-Bromo-1H-pyrazol-3-ylamine in Drug Discovery

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This structure is prevalent in a multitude of clinically successful drugs, where it often serves as a bioisostere for other aromatic systems or engages in critical hydrogen bonding interactions with biological targets.[3][5] The title compound, 4-Bromo-1H-pyrazol-3-ylamine (CAS 16461-94-2), is particularly significant for several reasons:

-

Orthogonal Reactivity: The 3-amino group serves as a nucleophile or a site for diazotization, readily forming amides, sulfonamides, or other nitrogen-linked functionalities.

-

Versatile Cross-Coupling Handle: The bromine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.[4][6]

-

Therapeutic Relevance: This scaffold is a key building block for developing potent inhibitors of various biological pathways, with demonstrated applications in the synthesis of anti-inflammatory and anti-cancer agents.[1]

Understanding the efficient and scalable synthesis of this intermediate is therefore a critical prerequisite for any drug discovery program leveraging its unique chemical architecture.

Primary Synthetic Pathway: Direct Regioselective Bromination of 3-Aminopyrazole

The most direct and widely employed strategy for synthesizing 4-Bromo-1H-pyrazol-3-ylamine involves the electrophilic bromination of its immediate precursor, 1H-pyrazol-3-ylamine (3-aminopyrazole).

Mechanistic Rationale: The Basis of C4 Selectivity

The high regioselectivity of this reaction is a direct consequence of the electronic properties of the 3-aminopyrazole ring system. The pyrazole ring is inherently electron-rich and susceptible to electrophilic aromatic substitution. The amino group at the C3 position is a powerful activating group that directs incoming electrophiles to the adjacent C4 position. The C5 position is less favored due to electronic and steric factors. This inherent electronic bias makes the C4 bromination a predictable and high-yielding transformation.[7]

Caption: Workflow for the direct synthesis of the target compound.

Experimental Protocols and Reagent Considerations

The choice of brominating agent is a critical experimental parameter, balancing reactivity, safety, and ease of handling.

Protocol 2.2.1: Bromination via N-Bromosuccinimide (NBS)

NBS is often the reagent of choice in modern synthesis due to its solid nature, which makes it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine in a controlled manner.

-

Rationale: The use of NBS minimizes the formation of corrosive HBr as a byproduct and often leads to cleaner reactions with simpler workups. The reaction is typically performed in a polar aprotic solvent to facilitate the reaction.

-

Step-by-Step Methodology:

-

Dissolve 1H-pyrazol-3-ylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[7]

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-Bromo-1H-pyrazol-3-ylamine.

-

Protocol 2.2.2: Bromination via Elemental Bromine (Br₂)

Elemental bromine is a highly reactive and cost-effective brominating agent, though it requires more stringent handling precautions.

-

Rationale: This classic method is robust and effective. The use of a solvent like acetic acid can help to moderate the reactivity of bromine and act as a scavenger for the HBr byproduct.[8]

-

Step-by-Step Methodology:

-

Dissolve 1H-pyrazol-3-ylamine (1.0 eq) in glacial acetic acid in a flask equipped with a dropping funnel and gas trap.[8]

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of elemental bromine (1.0 eq) in acetic acid dropwise over 30-60 minutes.

-

Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the product.

-

Comparative Analysis of Bromination Methods

| Parameter | Method A: NBS | Method B: Elemental Bromine (Br₂) |

| Reagent Form | Solid | Fuming, corrosive liquid |

| Handling Safety | Higher (easier to weigh and handle) | Lower (requires fume hood, specialized handling) |

| Byproduct | Succinimide | Hydrobromic acid (HBr) |

| Typical Solvent | Dichloromethane, Acetonitrile | Acetic Acid, Dichloromethane[7] |

| Workup | Quench with thiosulfate, extraction | Neutralization, precipitation/filtration |

| Selectivity | Generally very high | High, but can lead to over-bromination if not controlled |

| Cost | Higher | Lower |

Foundational Precursors: Constructing the 3-Aminopyrazole Core

The utility of the direct bromination strategy is contingent upon the availability of the 3-aminopyrazole precursor. Its synthesis from simple, acyclic starting materials is a fundamental aspect of this overall synthetic campaign. The most prevalent methods involve the cyclocondensation of a C3 synthon with hydrazine.[9]

Route A: Cyclocondensation of β-Ketonitriles with Hydrazine

This is one of the most common and reliable methods for constructing the 3-aminopyrazole ring system.[9]

-

Mechanism and Rationale: The reaction proceeds via a two-step sequence. First, the more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, triggering cyclization to form the aminopyrazole after tautomerization.

-